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Compound of Interest

Compound Name: Palmitanilide

Cat. No.: B1219662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation

and confirmation of palmitanilide, also known as N-phenylhexadecanamide. This document

details the key analytical techniques and experimental data used to verify the molecular

structure of this amide, presenting quantitative data in accessible formats and outlining detailed

experimental methodologies.

Chemical Identity and Properties
Palmitanilide is an amide formed from the reaction of palmitic acid and aniline. Its fundamental

properties are summarized in the table below.

Property Value Source

Chemical Formula C₂₂H₃₇NO PubChem

Molecular Weight 331.5 g/mol PubChem

IUPAC Name N-phenylhexadecanamide PubChem

Synonyms

Palmitanilide, N-

Phenylpalmitamide,

Hexadecananilide

PubChem
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Synthesis of Palmitanilide
While a specific, detailed experimental protocol for the synthesis of palmitanilide is not readily

available in the searched literature, a general and widely used method for the synthesis of

amides from a carboxylic acid and an amine is the reaction of palmitoyl chloride (the acid

chloride of palmitic acid) with aniline.

General Experimental Protocol: Amide Synthesis
Materials:

Palmitoyl chloride

Aniline

Anhydrous diethyl ether (or other suitable aprotic solvent)

Triethylamine (or other suitable base)

5% Hydrochloric acid solution

5% Sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve aniline in anhydrous diethyl ether.

Add an equimolar amount of triethylamine to the solution. This acts as a base to neutralize

the hydrochloric acid byproduct.

Cool the mixture in an ice bath.
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Slowly add an equimolar amount of palmitoyl chloride to the cooled solution with stirring.

Allow the reaction to stir at room temperature for several hours until completion (monitoring

by thin-layer chromatography is recommended).

Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% HCl,

water, 5% NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude palmitanilide.

The crude product can be purified by recrystallization or column chromatography.

Logical Workflow for Palmitanilide Synthesis:
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Caption: General workflow for the synthesis of palmitanilide.
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Spectroscopic Data and Structural Confirmation
The structure of a synthesized compound must be rigorously confirmed using various

spectroscopic techniques. Below is a summary of the expected and available data for

palmitanilide.

Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Data:

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-phenylhexadecanamide is

available in the PubChem database.[1]

m/z (Mass-to-Charge Ratio) Interpretation

331 Molecular Ion (M⁺)

135
Fragment corresponding to

[C₆H₅NHC(OH)=CH₂]⁺ or a related fragment

Fragmentation Pathway:

Amides typically undergo alpha-cleavage and McLafferty rearrangement. For palmitanilide, a

major fragmentation pathway involves the cleavage of the amide bond, leading to the formation

of the aniline fragment and a palmitoyl cation, or rearrangements leading to characteristic

fragments.
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[C₁₅H₃₁CONHC₆H₅]⁺˙
(m/z = 331)

[C₁₅H₃₁CO]⁺
(m/z = 239)α-cleavage

[C₆H₅NH₂]⁺˙
(m/z = 93)cleavage with H transfer

[C₆H₅NH=CH₂]⁺
(m/z = 106)

McLafferty-type rearrangement

[C₆H₅NHC(OH)=CH₂]⁺
(m/z = 135)

Rearrangement
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Caption: Plausible mass spectrometry fragmentation pathways of palmitanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. Although experimental spectra for palmitanilide were not found in the searched

literature, expected chemical shifts can be predicted based on the structure and data from

analogous compounds.

Expected ¹H NMR Data:

Proton
Chemical Shift
(ppm)

Multiplicity Integration

-NH- (Amide) ~7.5 - 8.5 Singlet (broad) 1H

-C₆H₅ (Aromatic) ~7.0 - 7.6 Multiplet 5H

-CH₂-CO- ~2.2 - 2.4 Triplet 2H

-CH₂- (Aliphatic chain) ~1.2 - 1.7 Multiplet 26H

-CH₃ (Terminal) ~0.8 - 0.9 Triplet 3H

Expected ¹³C NMR Data:
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Carbon Chemical Shift (ppm)

-C=O (Amide) ~172 - 175

-C- (Aromatic, C-N) ~138 - 140

-CH- (Aromatic) ~120 - 129

-CH₂-CO- ~38 - 40

-CH₂- (Aliphatic chain) ~22 - 32

-CH₃ (Terminal) ~14

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Expected IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (Amide) 3300 - 3500 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 2960 Strong

C=O Stretch (Amide I) 1650 - 1680 Strong

N-H Bend (Amide II) 1510 - 1570 Strong

C-N Stretch 1200 - 1300 Medium

Experimental Workflow for Spectroscopic Analysis:
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Caption: Workflow for the spectroscopic confirmation of palmitanilide's structure.

Biological Activity
Preliminary information from the PubChem database suggests that palmitanilide possesses

antibacterial activity.[1] However, detailed studies on its mechanism of action, spectrum of

activity, and potential therapeutic applications are not extensively documented in the readily

available literature. Further research is required to fully elucidate the pharmacological profile of

this compound.

Conclusion
The structure of palmitanilide (N-phenylhexadecanamide) can be confidently elucidated and

confirmed through a combination of synthesis and spectroscopic analysis. Mass spectrometry

confirms the molecular weight and provides key fragmentation data. While experimental NMR

and IR spectra are not widely published, the expected spectral data, based on the known

structure and analogous compounds, provide a clear roadmap for its characterization. The

preliminary indication of antibacterial activity suggests a potential avenue for future
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pharmacological investigation. This guide provides a foundational framework for researchers

and professionals working with palmitanilide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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